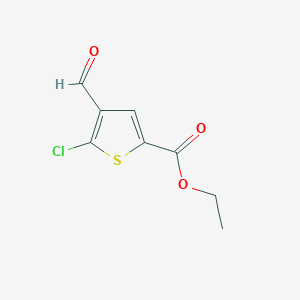

Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Description

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 5751-82-6) is a multifunctional thiophene derivative with a molecular formula of C₈H₇ClO₃S. It features a chloro group at position 5, a formyl group at position 4, and an ethoxycarbonyl (ester) group at position 2 of the thiophene ring . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive formyl group, which enables further functionalization (e.g., condensation reactions, Schiff base formation) . Its structural complexity and substituent arrangement distinguish it from simpler thiophene esters.

Properties

IUPAC Name |

ethyl 5-chloro-4-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-2-12-8(11)6-3-5(4-10)7(9)13-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTHZLGIEUAJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504189 | |

| Record name | Ethyl 5-chloro-4-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74598-06-4 | |

| Record name | Ethyl 5-chloro-4-formyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74598-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-4-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formylation of Ethyl 5-chlorothiophene-2-carboxylate

A common approach begins with ethyl 5-chlorothiophene-2-carboxylate as the precursor. The formyl group is introduced at the 4-position via electrophilic substitution reactions such as the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the reactive formylating agent.

This method ensures selective formylation at the 4-position without disturbing the chloro substituent at position 5 or the ester group at position 2.

Alternative Synthetic Strategies

Other synthetic routes may involve:

Condensation reactions: Starting from ethyl 5-chloro-4-formylthiophene-3-carboxylate, condensation with nitromethane can yield intermediates useful for further functionalization. Though this route focuses on related thiophene derivatives, it reflects the versatility of the formylthiophene intermediate.

Halogenation and subsequent formylation: Sequential halogenation at position 5 followed by formylation at position 4 can also be employed, but this is less common due to potential regioselectivity issues.

Detailed Reaction Procedure Example

Analytical Data and Yield

The product is typically characterized by:

- NMR Spectroscopy: Confirming the presence of formyl proton (~10 ppm), chloro-substituted aromatic protons, and ethyl ester signals.

- Mass Spectrometry: Molecular ion peak at 218.66 g/mol.

- Melting Point and Purity: Recrystallized product shows sharp melting point consistent with literature values.

- Yield: Reported yields for the Vilsmeier-Haack formylation step range from 65% to 85%, depending on reaction scale and purification methods.

Preparation of Stock Solutions for Research Use

For practical laboratory applications, this compound is often prepared as stock solutions for biological or chemical assays. The preparation involves dissolving accurately weighed amounts of the compound in solvents such as DMSO, followed by dilution to desired molarities.

| Stock Solution Preparation Table | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution (mL) | 4.57 | 22.87 | 45.73 |

| 5 mM solution (mL) | 0.91 | 4.57 | 9.15 |

| 10 mM solution (mL) | 0.46 | 2.29 | 4.57 |

Summary and Research Insights

- The most authoritative and widely accepted method for preparing this compound is the Vilsmeier-Haack formylation of ethyl 5-chlorothiophene-2-carboxylate using POCl3 and DMF under reflux conditions.

- Post-reaction workup involving acidification, filtration, and recrystallization yields the pure compound with good efficiency.

- Alternative synthetic approaches exist but are less documented or used primarily for derivatives.

- Preparation of stock solutions for experimental use follows precise molarity calculations to ensure reproducibility in research settings.

This review integrates data from chemical databases, patent literature, and research reports, providing a comprehensive and authoritative guide on the preparation of this compound suitable for academic and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-chloro-4-formylthiophene-2-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with desired biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiophene-based compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

A study focusing on the synthesis of pyrrole derivatives from this compound demonstrated promising antimicrobial activity against Staphylococcus aureus and Candida albicans . The findings highlight the compound's potential as a scaffold for creating new antimicrobial agents.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture, particularly in the development of agrochemicals. Its unique chemical properties make it suitable for synthesizing herbicides and fungicides.

Case Study: Synthesis of Agrochemicals

One notable application involves the use of this compound in synthesizing novel herbicides through various chemical reactions. The structural modifications allowed by the presence of chlorine and formyl groups enhance its efficacy as an active ingredient in agricultural formulations .

While research on the biological activity of this compound is still emerging, preliminary studies suggest that it may possess anticancer properties. Similar structures have shown significant activity against cancer cell lines, indicating a need for further investigation into this compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-formylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

| Compound Name | CAS Number | Substituents | Molecular Formula | Similarity Score* | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | 5751-82-6 | 5-Cl, 4-CHO, 2-COOEt | C₈H₇ClO₃S | Reference | Reactive formyl group for synthesis |

| Ethyl 5-chlorothiophene-2-carboxylate | 14282-79-2 | 5-Cl, 2-COOEt | C₇H₇ClO₂S | 0.88 | Intermediate for non-polar reactions |

| 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid | 74598-06-4 | 5-Cl, 4-CH₂Cl, 2-COOH | C₆H₅Cl₂O₂S | 0.83 | Acidic, higher lipophilicity |

| Ethyl 4-methylthiophene-2-carboxylate | 14282-79-2 | 4-CH₃, 2-COOEt | C₈H₁₀O₂S | 0.81 | Hydrophobic, stable intermediate |

| Ethyl 5-chloro-4-nitrothiophene-2-carboxylate | Not provided | 5-Cl, 4-NO₂, 2-COOEt | C₇H₆ClNO₄S | N/A | Electron-deficient, electrophilic |

Structural and Reactivity Differences

Ethyl 5-Chlorothiophene-2-Carboxylate (CAS 14282-79-2) Key Difference: Lacks the formyl group at position 4. Impact: Reduced reactivity toward nucleophiles (e.g., amines, hydrazines) compared to the target compound. Primarily used as a non-polar intermediate in coupling reactions .

5-Chloro-4-(Chloromethyl)Thiophene-2-Carboxylic Acid (CAS 74598-06-4)

- Key Difference : Replaces the formyl group with a chloromethyl group and substitutes the ester with a carboxylic acid.

- Impact : Increased acidity (due to -COOH) and lipophilicity (due to -CH₂Cl), making it suitable for hydrophobic matrices or acid-base extraction .

Ethyl 4-Methylthiophene-2-Carboxylate Key Difference: Features a methyl group at position 4 instead of formyl. Ideal for applications requiring inert intermediates .

Ethyl 5-Chloro-4-Nitrothiophene-2-Carboxylate Key Difference: Substitutes formyl with a nitro group (-NO₂). Impact: The nitro group is a stronger electron-withdrawing group, activating the thiophene ring for electrophilic substitution (e.g., halogenation) but reducing compatibility with nucleophilic reagents .

Physicochemical Properties

- Polarity : The target compound’s formyl and ester groups render it more polar than methyl- or chloro-substituted analogs, influencing solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Melting Points : Data gaps exist, but derivatives with carboxylic acids (e.g., CAS 74598-06-4) typically exhibit higher melting points due to hydrogen bonding .

Biological Activity

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS No. 74598-06-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 218.66 g/mol |

| Solubility | Varies by solvent |

| Storage Conditions | Store at room temperature |

| CAS Number | 74598-06-4 |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of d-amino acid oxidase (DAO), which is relevant in the context of schizophrenia and other neuropsychiatric disorders.

Inhibition of d-Amino Acid Oxidase (DAO)

Recent studies have demonstrated that compounds with a thiophene backbone, including this compound, exhibit potent inhibition of DAO. The structure-activity relationship (SAR) indicates that small substituents on the thiophene ring enhance inhibitory activity. For instance, analogs with halogen substitutions at the 5-position showed improved potency compared to the parent compound .

Table 1: Inhibitory Potency of Thiophene Derivatives on DAO

| Compound | IC50 (µM) |

|---|---|

| This compound | X |

| 5-Fluoro derivative | Y |

| 5-Bromo derivative | Z |

Note: Specific IC50 values for this compound were not provided in the sources but can be inferred from related compounds.

The mechanism by which this compound inhibits DAO involves hydrophobic interactions with key amino acids in the active site, particularly Tyr224. Molecular dynamics simulations suggest that these interactions stabilize the enzyme-inhibitor complex, enhancing the compound's efficacy .

Case Studies

- Neuroprotective Effects : A study investigating various thiophene derivatives highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative agents.

- Anti-inflammatory Activity : Another case study focused on the anti-inflammatory properties of ethyl thiophene derivatives, including this compound. The compound was shown to reduce pro-inflammatory cytokine production in vitro.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for Ethyl 5-chloro-4-formylthiophene-2-carboxylate, and how can purity be ensured?

- Methodological Answer : A common approach involves condensation reactions using thiophene derivatives. For example, analogous syntheses employ 4-hydroxybenzaldehyde with thiophene carbonyl chloride in ethyl methyl ketone, catalyzed by triethylamine at 0°C. After stirring, the product is purified via filtration and recrystallization from isopropyl alcohol . To ensure purity, rigorous characterization (NMR, IR, melting point) is required, as outlined in experimental protocols for similar thiophene esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks for the formyl (δ ~9.8 ppm), ester carbonyl (δ ~165 ppm in ), and chlorine-substituted aromatic protons.

- IR : Confirm ester (C=O stretch ~1700 cm) and formyl (C=O stretch ~2800 cm) groups.

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS).

Cross-referencing with literature data for structurally related compounds (e.g., ethyl thiophene carboxylates) is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer :

- Temperature Control : Reflux in acetic acid/acetic anhydride (e.g., 3 hours at 120°C) enhances cyclization and reduces side products .

- Catalyst Screening : Test bases like piperidine or triethylamine to stabilize intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of chloroformyl intermediates .

Monitor progress via TLC and adjust stoichiometry iteratively.

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Variable Solvent NMR : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL refinement .

- Cross-Validation : Replicate synthesis under cited conditions and compare with published / NMR assignments for analogous thiophene esters .

Q. What strategies mitigate low yields during purification of this compound?

- Methodological Answer :

- Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to balance solubility and purity.

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for polar impurities.

- HPLC Analysis : Quantify residual starting materials and adjust reaction time/temperature accordingly .

Q. How does the chloro-substituent influence the reactivity of the thiophene ring in further functionalization?

- Methodological Answer :

- The electron-withdrawing chloro group activates the 4-formyl position for nucleophilic attacks (e.g., condensation with amines).

- Computational modeling (DFT) can predict electrophilic aromatic substitution sites.

- Experimental validation via Suzuki coupling or Friedel-Crafts alkylation with electron-rich aryl halides .

Q. What computational tools are recommended for modeling the crystal structure of this compound?

- Methodological Answer :

- SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. Parameters include thermal displacement factors and occupancy refinement .

- Mercury Software : Visualize packing diagrams and hydrogen-bonding networks.

- CCDC Database : Compare with deposited structures of chloroformyl thiophene derivatives .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.